1-(4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridine and a methoxyphenyl group. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper catalyst and can be carried out under mild conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Scientific Research Applications
1-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives such as:
- 1-(4-Chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of the methoxyphenyl and pyridinyl groups in this compound imparts distinct characteristics that make it a valuable compound for research .
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12N4O3/c1-22-11-7-5-10(6-8-11)19-14(12-4-2-3-9-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |
InChI Key |
SNYJVPDIMDRYSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.